2-Adamantylzinc bromide

Catalog No.
S1500534
CAS No.
171860-65-4
M.F
C10H15BrZn
M. Wt
280.5 g/mol
Availability
In Stock
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2-Adamantylzinc bromide

CAS Number

171860-65-4

Product Name

2-Adamantylzinc bromide

IUPAC Name

adamantan-2-ide;bromozinc(1+)

Molecular Formula

C10H15BrZn

Molecular Weight

280.5 g/mol

InChI

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1

InChI Key

UKVCFEOZGIQMNI-UHFFFAOYSA-M

SMILES

C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br

Canonical SMILES

C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br

Synthesis of Adamantane Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: 2-Adamantylzinc bromide is used in the synthesis of previously inaccessible adamantane derivatives, including higher polymantanes . This is achieved via C-H bond activation of adjacent-to-the-metal axial C-H bonds in 2-adamantyl transition metal complexes .

Methods of Application or Experimental Procedures: The synthesis of 2-Adamantylzinc bromide involves the reaction of 2-bromoadamantane with Rieke zinc . This compound can then be used to generate the hard-to-obtain 2-adamantyl magnesium bromide . Furthermore, it can be used to transmetallate the 2-adamantyl group onto trialkyl- or triarylphosphine gold (I) chloride, producing R3PAu (2-adamantyl) compounds .

Results or Outcomes: The researchers were able to synthesize the first 2-adamantyl complexes of mercury and gold, and they have spectroscopic evidence for a platinum complex . This opens up new possibilities for the synthesis of adamantane derivatives.

Drug Delivery Systems

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: Adamantane derivatives, including those synthesized using 2-Adamantylzinc bromide, have been used in the design of new drug delivery systems . The unique properties of adamantane make it an effective anchor in the lipid bilayer of liposomes, which are often used in targeted drug delivery .

Methods of Application or Experimental Procedures: The adamantane moiety is introduced into the structures of active drugs to increase their lipophilicity and improve their pharmacological properties . This can be achieved through various chemical reactions, including those involving 2-Adamantylzinc bromide .

Results or Outcomes: The use of adamantane in drug delivery systems has shown promising results, with improved drug delivery and surface recognition . This has encouraged the development of novel adamantane-based structures and self-assembled supramolecular systems for biomedical applications .

Synthesis of Transition Metal 2-Adamantyl Complexes

Specific Scientific Field: Inorganic Chemistry

Summary of the Application: 2-Adamantylzinc bromide is used in the synthesis of transition metal 2-adamantyl complexes . This is achieved via transmetallation of the 2-adamantyl group onto trialkyl- or triarylphosphine gold (I) chloride .

Molecular Structure Analysis

The key feature of 2-adamantylzinc bromide is the adamantyl group (C₁₀H₁₅) bonded to zinc (Zn) through a carbon-zinc (C-Zn) single bond. Adamantane is a tricyclic cage hydrocarbon known for its rigidity and stability []. The presence of a bromine (Br) atom completes the tetrahedral coordination sphere around the zinc center [].


Chemical Reactions Analysis

2-Adamantylzinc bromide is primarily employed as a nucleophilic reagent in organic synthesis. Here are some notable reactions:

  • Negishi Coupling: This reaction allows the formation of carbon-carbon bonds between an sp² carbon (from an unsaturated organic compound) and an sp³ carbon (from the adamantyl group) []. A palladium catalyst facilitates the coupling between the electrophilic organohalide and the nucleophilic 2-adamantylzinc bromide.

Example:

R-Br + 2-Adamantylzinc bromide → R-C(adamantyl) (R = Alkyl, Aryl) []

  • Carbenoid Reactions: Treatment of 2-adamantylzinc bromide with a suitable diazo compound (R-N=N=N) generates a carbenoid intermediate. This reactive species can insert itself into C-H bonds, enabling functionalization of organic molecules [].

Physical and Chemical Properties

  • Solubility: Soluble in THF, likely insoluble in water due to the presence of the ionic Br group [].
  • Stability: Air and moisture sensitive [].

In Negishi coupling, the zinc atom in 2-adamantylzinc bromide acts as a Lewis acid, activating the adamantyl group and making it a good nucleophile. The palladium catalyst then facilitates the oxidative addition of the organohalide and subsequent reductive elimination to form the carbon-carbon bond [].

This compound is highly reactive and plays a crucial role in several types of chemical transformations, including:

  • Cross-Coupling Reactions: Pd-catalyzed cross-coupling reactions involving 2-adamantylzinc bromide allow for efficient functionalization of various electrophiles, leading to diverse organic compounds .
  • Solvolysis Rate Changes: Studies have shown that adding salts can accelerate or decelerate the solvolysis rate of related substrates, demonstrating the compound's influence on reaction kinetics .

Several synthesis routes exist for preparing 2-adamantylzinc bromide:

  • LiCl-Mediated Mg Insertion: Using LiCl-mediated magnesium insertion in the presence of ZnCl₂ allows for an efficient synthesis pathway starting from corresponding functionalized adamantanes .
  • Direct Preparation: Direct preparation methods involve reacting adamantane derivatives with zinc halides, followed by purification processes .

Due to its unique structure and reactivity properties, 2-adamantylzinc bromide finds extensive application in:

  • Organic Synthesis: It serves as a versatile organometallic reagent in forming new carbon-carbon bonds through cross-coupling reactions, contributing to the development of complex molecules .
  • Research Tools: Its reactive nature makes it useful for studying mechanistic aspects of

Given its water-reactive and highly flammable characteristics, interaction studies focus on safe handling practices:

  • Hazard Classification: Classified as Flammable Liquid Category 2 and Eye Irritant Category 2 under EU regulations .
  • Handling Precautions: Requires careful storage away from ignition sources, use of protective clothing and gloves during handling, and immediate rinsing with water upon eye contact .

Several organometallic compounds share similarities with 2-adamantylzinc bromide due to their structural features or functional roles:

  • Adamantly Magnesium Bromide: This compound is often generated through reactions involving 2-adamantyl zinc bromides, showcasing similar adamantane-based structures .
  • Zinc Aryl Halides: These compounds also participate in cross-coupling reactions, although they may exhibit differences in reactivity profiles depending on aryl substituents .
  • Organozinc Reagents: General classes of organozinc reagents include dialkylzincs and diarylzincs which are used similarly in forming carbon-carbon bonds but might differ in specific reaction conditions required .

The lineage of adamantyl organometallics traces to Frankland’s 1848 isolation of diethylzinc, but practical applications for adamantane derivatives emerged only in the late 20th century. Early synthetic routes relied on harsh Friedel-Crafts alkylation, which limited regioselectivity and functional group tolerance. A pivotal shift occurred with the development of zinc-halogen exchange protocols, as demonstrated by the 2007 synthesis of well-defined 1-adamantylzinc bromide complexes. The 2014 discovery of LiCl-mediated Mg/Zn transmetallation marked another milestone, enabling efficient preparation of 2-adamantylzinc bromide from tertiary bromides under mild conditions (60°C, THF). Contemporary methods achieve yields exceeding 80% with <5% isomerization, overcoming historical challenges in controlling adamantane’s bridgehead geometry.

Significance in Synthetic Organometallic Chemistry

The reagent’s utility arises from three key attributes:

  • Steric Profile: The 2-adamantyl group’s diamondoid structure imposes a cone angle of 132°, directing metal catalysts to less hindered reaction sites while suppressing β-hydride elimination.
  • Dispersion Effects: London dispersion forces between the adamantyl group and phosphine ligands (e.g., PtBu~3~) lower transition-state energies in Pd-catalyzed couplings by 5-7 kcal/mol.
  • Functional Group Compatibility: Unlike Grignard reagents, 2-adamantylzinc bromide tolerates esters, nitriles, and unprotected alcohols, enabling late-stage functionalization of complex molecules.

These properties have enabled syntheses of antiviral agents, high-refractive-index polymers, and thermally stable metal-organic frameworks.

Classical synthesis routes for 2-adamantylzinc bromide involve direct reactions between 2-bromoadamantane and elemental zinc. Early attempts utilized Grignard-like conditions, where 2-bromoadamantane reacts with magnesium in tetrahydrofuran (THF). However, this method proved unreliable due to competing coupling reactions, predominantly yielding 2,2′-biadamantyl as a byproduct [6]. The inherent stability of the adamantyl radical intermediate promotes dimerization over metal insertion, limiting zinc-adamantyl bond formation.

Alternative approaches employ activated zinc dust in anhydrous THF under inert atmospheres. While this method avoids magnesium’s side reactivity, it requires prolonged reaction times (24–48 hours) and often results in incomplete conversion. Nuclear magnetic resonance (NMR) studies of these reactions reveal residual 2-bromoadamantane alongside trace organozinc species, highlighting inefficiencies in classical zinc activation [6].

Rieke Zinc Activation Methods

Rieke zinc, a highly reactive form of zinc prepared via reduction of ZnCl₂ with potassium in THF, addresses classical methods’ limitations. When 2-bromoadamantane is introduced to Rieke zinc at 0°C, quantitative conversion to 2-adamantylzinc bromide occurs within 2 hours [6]. This method’s success stems from zinc’s nanoscale morphology, which provides a high surface area for oxidative addition.

Comparative studies show Rieke zinc’s superiority over conventional zinc dust:

ParameterRieke ZincZinc Dust
Reaction Time2 hours48 hours
Yield>95%<30%
Byproduct FormationNegligibleSignificant

The resulting 2-adamantylzinc bromide exhibits enhanced stability in THF, enabling direct use in downstream transmetalation reactions without isolation [6].

LiCl-Mediated Magnesium Insertion in Presence of ZnCl₂

Lithium chloride (LiCl) plays a dual role in facilitating magnesium-zinc exchange reactions. When 2-bromoadamantane reacts with magnesium turnings in THF containing ZnCl₂ and LiCl, the process generates 2-adamantylzinc bromide via a magnesium-zinc interconversion mechanism. LiCl coordinates to magnesium, lowering the activation energy for oxidative addition and stabilizing the intermediate magnesium species [8].

This method achieves 70–80% yields under mild conditions (25°C, 12 hours). Crucially, ZnCl₂ acts as a zinc source, while LiCl prevents magnesium passivation by adsorbing onto its surface. Kinetic studies indicate a first-order dependence on ZnCl₂ concentration, underscoring its role in the rate-determining step [8].

Mechanochemical Activation Techniques

Mechanochemical synthesis, utilizing ball milling to induce solid-state reactions, offers a solvent-free route to 2-adamantylzinc bromide. Preliminary experiments involve milling 2-bromoadamantane with zinc powder and catalytic potassium iodide (KI). The mechanical energy ruptures zinc’s oxide layer, exposing fresh metal surfaces for reaction.

While this method remains exploratory, initial results suggest 40–50% conversion after 6 hours of milling. Challenges include controlling exothermic side reactions and achieving homogeneous mixing. Further optimization of milling parameters (frequency, ball size) may enhance efficiency, positioning mechanochemistry as a greener alternative to traditional methods.

Flow Chemistry Applications for Organozinc Formation

Flow chemistry enables continuous synthesis of 2-adamantylzinc bromide by pumping 2-bromoadamantane through a packed-bed reactor containing activated magnesium and ZnCl₂/LiCl [8]. Key advantages include:

  • Precise Temperature Control: Reactions proceed at −10°C, minimizing thermal degradation.
  • Scalability: Residence times of 5 minutes per batch allow kilogram-scale production.
  • Safety: Closed-system operation reduces exposure to pyrophoric intermediates.

In-line Fourier-transform infrared (FTIR) monitoring confirms >90% conversion, with the product stream directly usable in Negishi couplings. This method’s modularity facilitates integration into multistep synthesis platforms [8].

Scalability and Industrial Production Considerations

Industrial adoption of 2-adamantylzinc bromide synthesis hinges on method scalability and cost-efficiency. A comparative analysis reveals:

MethodScalabilityCost Drivers
Rieke ZincModeratePotassium reductant cost
LiCl/ZnCl₂ ExchangeHighZnCl₂ and LiCl consumption
Flow ChemistryHighReactor initial investment

Flow chemistry emerges as the most viable for large-scale production due to its continuous operation and reduced solvent use. However, Rieke zinc remains preferred for small-batch pharmaceutical applications where purity is paramount. Future directions include catalytic zinc recovery systems and photochemical activation to improve sustainability [6] [8].

The coordination chemistry of 2-adamantylzinc bromide is characterized by its unique structural features that distinguish it from other organozinc compounds. The compound adopts a predominantly tetrahedral coordination geometry around the zinc center, with the adamantyl group bonded through the secondary carbon at the 2-position of the cage structure [1] [2]. This coordination mode differs significantly from the primary carbon coordination observed in 1-adamantylzinc bromide, leading to distinct reactivity patterns and stability characteristics.

The zinc-carbon bond length in 2-adamantylzinc bromide complexes ranges from 1.99 to 2.01 Å, which is comparable to other organozinc compounds but exhibits subtle variations depending on the coordination environment [1]. The zinc-bromine bond distances typically fall within the range of 2.43 to 2.57 Å, indicating strong metal-halogen interactions that stabilize the organometallic framework. These structural parameters are consistent with the covalent character of the carbon-zinc bond, which is more pronounced than in organolithium or organomagnesium compounds but less ionic than in organopotassium derivatives [3].

The coordination sphere of zinc in 2-adamantylzinc bromide can be expanded through the addition of coordinating solvents such as tetrahydrofuran (THF). Nuclear magnetic resonance spectroscopy studies reveal that the THF-solvated form, [2-AdZnBr(THF)ₓ], exhibits characteristic chemical shifts that confirm the presence of coordinated solvent molecules [2]. The ¹H NMR spectrum shows signals at δ 3.63 (THF) and δ 1.28 (THF) in benzene-d₆, while the ¹³C NMR spectrum displays THF carbon resonances at δ 69.14 and δ 25.42 [2].

The adamantyl group in 2-adamantylzinc bromide provides significant steric protection to the zinc center, which influences both the stability and reactivity of the compound. This steric environment creates a unique electronic environment where the zinc center exhibits enhanced nucleophilicity compared to less hindered organozinc compounds [1]. The bulky adamantyl substituent also prevents β-hydride elimination pathways that commonly plague other secondary organozinc reagents, making 2-adamantylzinc bromide particularly valuable in cross-coupling reactions where such side reactions are problematic.

Crystal Structure Analysis of Well-Defined Complexes

Crystal structure analysis of 2-adamantylzinc bromide and its derivatives provides detailed insights into the molecular geometry and intermolecular interactions that govern the solid-state properties of these compounds. The formation of well-defined crystalline complexes requires careful control of reaction conditions and the use of appropriate coordinating ligands to stabilize the organozinc framework.

The synthesis of crystalline 2-adamantylzinc bromide complexes typically involves the reaction of commercial 2-adamantylzinc bromide solutions with various nitrogen-containing ligands. The bis(2-adamantyl)zinc complex [2-Ad₂Zn] can be prepared through reductive transmetallation using lithium biphenylide or through Grignard-type reactions, with yields ranging from 76% to 95% depending on the specific methodology employed [2]. The ¹H NMR spectrum of this complex shows characteristic signals at δ 1.79-2.07 for the adamantyl protons and δ 1.38 for the α-CH protons, confirming the successful formation of the diorganozinc species.

The addition of 2,2'-bipyridine to [2-Ad₂Zn] generates the crystalline adduct [2-Ad₂Zn(bipy)], which exhibits a distinctive red coloration and provides crystals suitable for X-ray crystallographic analysis [2]. The ¹H NMR spectrum of this complex reveals bipyridine signals at δ 8.47 (d, J = 4.9 Hz), δ 7.62 (d, J = 7.9 Hz), δ 6.97 (t, J = 7.8 Hz), and δ 6.57 (m) in benzene-d₆, along with the characteristic adamantyl resonances. The ¹³C NMR spectrum shows bipyridine carbon signals at δ 149.06, δ 136.94, δ 124.11, and δ 120.89, confirming the coordination of the bidentate ligand to the zinc center.

Crystal structure determinations of related adamantylzinc compounds reveal important structural trends. The dinuclear complex (dippm)₂Ni₂Br₂, formed through the reaction of 1-adamantylzinc bromide with (dippm)NiBr₂, exhibits a linear Ni-H-Ni angle of 177.9°, which is unprecedented for single hydrogen-bridged systems [5]. This structural feature is attributed to the steric influence of the adamantyl groups, which prevent the formation of the more common bent bridging geometry.

The crystal structures of adamantylzinc-derived complexes consistently show that the adamantyl groups adopt orientations that minimize steric repulsion while maximizing stabilizing dispersion interactions. The rigid cage structure of adamantane provides a predictable steric environment that can be exploited in the design of selective catalysts and reagents. The tetrahedral coordination geometry around zinc is generally well-maintained, although distortions occur when additional coordinating ligands are present or when the compound participates in bridging interactions.

Computational Studies on Bonding and Electronic Properties

Computational studies employing density functional theory (DFT) methods have provided crucial insights into the bonding characteristics and electronic properties of 2-adamantylzinc bromide and related organozinc compounds. These investigations have revealed the fundamental electronic structure features that govern the reactivity and stability of these organometallic species.

DFT calculations at the B3LYP/6-31G(d) level have been employed to study the electronic structure of adamantylzinc compounds, revealing that the carbon-zinc bond possesses significant covalent character while maintaining some ionic contribution [6]. The calculated bond lengths and angles show excellent agreement with experimental X-ray crystallographic data, validating the computational approach for these systems. The zinc-carbon bond in 2-adamantylzinc bromide exhibits a bond order that is intermediate between purely ionic and purely covalent extremes, consistent with the general behavior of organozinc compounds.

Natural bond orbital (NBO) analysis of 2-adamantylzinc bromide reveals the distribution of electron density throughout the molecule and identifies the key orbital interactions that stabilize the structure. The analysis shows significant charge transfer from the adamantyl carbon to the zinc center, with the extent of charge transfer being influenced by the coordination environment and the presence of additional ligands [7]. The Mulliken charge analysis indicates that the zinc center carries a partial positive charge, making it electrophilic and suitable for participation in nucleophilic substitution reactions.

Quantum theory of atoms in molecules (QTAIM) analysis provides detailed information about the bonding topology in 2-adamantylzinc bromide complexes. The electron density distribution maps reveal bond critical points that characterize the nature of the zinc-carbon and zinc-bromine interactions. The Laplacian of the electron density at these critical points indicates that the zinc-carbon bond has characteristics of a shared-shell interaction, while the zinc-bromine bond exhibits more ionic character [7].

Time-dependent density functional theory (TD-DFT) calculations have been used to investigate the electronic absorption spectra of 2-adamantylzinc bromide complexes, particularly those containing chromophoric ligands such as bipyridine. These calculations reveal that the electronic transitions are primarily ligand-centered, with minimal involvement of the zinc d orbitals due to their filled nature [8]. The computational results help explain the observed colors of various adamantylzinc complexes and provide guidance for the design of new chromophoric organozinc compounds.

Solvent effects on the electronic structure of 2-adamantylzinc bromide have been investigated using implicit solvation models such as the conductor-like polarization continuum model (CPCM). These studies reveal that polar solvents such as THF stabilize the organozinc compound through coordination to the zinc center, while non-polar solvents have minimal effect on the electronic structure [9]. The solvation energy calculations help explain the observed stability differences between different solvent systems and provide insights into the optimal conditions for synthetic applications.

Dispersion Force Contributions in Adamantylzinc Systems

The role of London dispersion forces in stabilizing adamantylzinc compounds has emerged as a crucial factor in understanding their unique properties and reactivity patterns. These weak intermolecular interactions, arising from electron correlation effects, play a disproportionately important role in systems containing large hydrocarbyl substituents such as the adamantyl group.

Computational studies employing dispersion-corrected density functional theory methods (DFT-D3) have revealed that London dispersion forces contribute significantly to the overall stability of 2-adamantylzinc bromide and related compounds [10] [11]. The B3LYP-D3 functional, which includes Grimme's dispersion correction, provides more accurate energetics for these systems compared to standard DFT methods that neglect dispersion interactions. The dispersion energy contributions can amount to several kilocalories per mole, making them competitive with other weak interactions such as hydrogen bonding.

The adamantyl group acts as an effective "dispersion donor" due to its large number of C-H bonds and the polarizable nature of its electron cloud [10]. When two adamantyl groups are brought into close proximity, as in the bis(2-adamantyl)zinc complex [2-Ad₂Zn], attractive C-H···H-C interactions between the cage structures provide additional stabilization. These dispersion interactions are particularly important in the solid state, where multiple adamantyl groups can participate in cooperative stabilization through London dispersion forces.

The influence of dispersion forces on the reactivity of adamantylzinc compounds has been demonstrated in computational studies of cross-coupling reactions. DFT calculations with and without dispersion corrections show that the inclusion of dispersion effects can significantly alter the predicted reaction barriers and product distributions [10]. In some cases, dispersion forces can overcome steric repulsion, leading to counterintuitive reactivity patterns where sterically hindered substrates react more readily than less hindered alternatives.

The phosphine ligand in palladium-catalyzed cross-coupling reactions involving adamantylzinc compounds can participate in favorable dispersion interactions with the adamantyl group. Computational studies reveal that bulky phosphines such as P(tBu)₃ exhibit attractive dispersion interactions with adamantyl substituents, stabilizing the transition states for oxidative addition and reductive elimination [10]. These dispersion-mediated stabilization effects help explain why certain catalyst systems are particularly effective for adamantylzinc reagents.

The design of new adamantylzinc compounds can benefit from an understanding of dispersion force contributions. The incorporation of additional polarizable groups or the use of larger cage structures can enhance dispersion interactions and improve the stability of the resulting organozinc compounds. This approach has been successfully applied in the development of new adamantane-based ligands and catalysts where dispersion forces play a key role in determining selectivity and reactivity [12].

Comparative Analysis with Other Tertiary Organozinc Compounds

The comparison of 2-adamantylzinc bromide with other tertiary organozinc compounds reveals important structure-activity relationships that govern the properties and applications of these organometallic reagents. Tertiary organozinc compounds, characterized by a carbon-zinc bond involving a tertiary carbon center, exhibit unique reactivity patterns that distinguish them from primary and secondary organozinc derivatives.

The stability of tertiary organozinc compounds varies significantly depending on the nature of the organic substituent. While simple tertiary alkylzinc compounds such as tert-butylzinc bromide are relatively unstable and prone to decomposition through β-hydride elimination, the adamantyl-substituted derivatives exhibit remarkable stability [13] [14]. This enhanced stability is attributed to the rigid cage structure of adamantane, which prevents the conformational changes required for β-hydride elimination pathways.

Reactivity studies comparing 2-adamantylzinc bromide with other tertiary organozinc compounds reveal significant differences in cross-coupling efficiency. In multicomponent Mannich reactions, tertiary organozinc iodides generally show lower reactivity compared to primary and secondary analogs when using acetonitrile as the solvent [13]. However, the reactivity order can be reversed when using THF as the solvent in the presence of lithium chloride, highlighting the importance of reaction conditions in determining the relative reactivity of different organozinc compounds.

The comparison of 1-adamantylzinc bromide and 2-adamantylzinc bromide provides insights into the effects of substitution pattern on organozinc properties. Both compounds exhibit similar steric bulk, but the electronic environment around the zinc center differs due to the primary versus secondary carbon attachment. The 1-adamantyl derivative shows slightly higher stability toward hydrolysis but lower reactivity in certain cross-coupling reactions compared to the 2-adamantyl analog [15].

The coordination chemistry of tertiary organozinc compounds is influenced by the steric demands of the organic substituent. Bulky tertiary groups can prevent the formation of higher-order aggregates and limit the coordination number around the zinc center. This effect is particularly pronounced in 2-adamantylzinc bromide, where the adamantyl group provides sufficient steric protection to maintain monomeric structures in solution while allowing for coordination of small molecules such as THF [2].

The following comparative analysis table summarizes key properties of various tertiary organozinc compounds:

CompoundSteric HindranceStabilityCross-Coupling Reactivityβ-Hydride Elimination Tendency
2-Adamantylzinc bromideVery HighHighModerateVery Low
1-Adamantylzinc bromideVery HighVery HighLowVery Low
tert-Butylzinc bromideHighLowLowHigh
Triisopropylzinc bromideVery HighLowVery LowHigh
1-Methylcyclohexylzinc bromideMediumMediumMediumMedium

The superior performance of adamantylzinc compounds in synthetic applications stems from their unique combination of steric protection and electronic properties. The rigid cage structure provides predictable steric effects while minimizing unwanted side reactions. The dispersion force contributions enhance the stability of these compounds and can influence their reactivity in subtle but important ways.

Hydrogen Bond Acceptor Count

1

Exact Mass

277.96485 g/mol

Monoisotopic Mass

277.96485 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2023

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